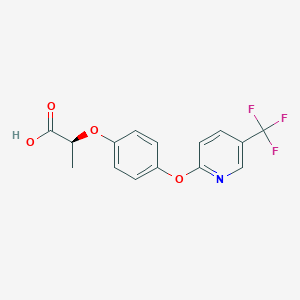

(S)-fluazifop

Overview

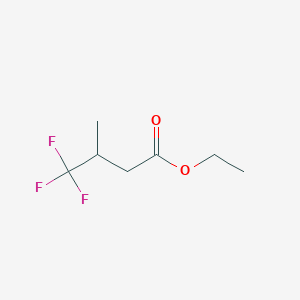

Description

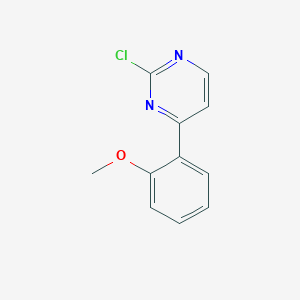

(S)-Fluazifop is a selective herbicide used primarily for post-emergence control of annual and perennial grass weeds in various broadleaf crops. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. The compound is known for its effectiveness in inhibiting the growth of unwanted grasses without affecting the desired crops.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-fluazifop typically involves several steps, starting from readily available precursors. One common method includes the following steps:

Synthesis of the intermediate: The process begins with the preparation of an intermediate compound through a series of reactions, including halogenation and esterification.

Chiral resolution: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer. This step is crucial as it ensures the selectivity and effectiveness of the herbicide.

Final coupling: The resolved intermediate is then coupled with a suitable reagent to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk synthesis of intermediates: Large quantities of intermediates are synthesized using automated reactors.

Chiral resolution at scale: Advanced techniques such as chromatography or crystallization are employed for chiral resolution.

Final product formulation: The resolved intermediate is then processed to produce the final herbicide formulation, which is packaged and distributed.

Chemical Reactions Analysis

Types of Reactions: (S)-Fluazifop undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its herbicidal activity.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-Fluazifop has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound to study chiral resolution and enantioselective synthesis.

Biology: Researchers use this compound to investigate the mechanisms of herbicide action and resistance in plants.

Medicine: Although primarily an herbicide, its derivatives are explored for potential pharmaceutical applications.

Industry: It is widely used in agriculture to control grass weeds, improving crop yields and quality.

Mechanism of Action

(S)-Fluazifop exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of fatty acids, leading to the death of the targeted grass weeds. The compound specifically targets the grass species, leaving broadleaf crops unaffected.

Comparison with Similar Compounds

®-Fluazifop: The enantiomer of (S)-fluazifop, which has different herbicidal properties.

Quizalofop: Another herbicide that targets ACCase but has a different chemical structure.

Fenoxaprop: A similar herbicide used for grass weed control with a distinct mode of action.

Uniqueness: this compound is unique due to its high selectivity for grass weeds and its effectiveness at low application rates. Its chiral nature also allows for specific targeting, reducing the risk of damage to non-target plants.

Properties

IUPAC Name |

(2S)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVKUEAFAVKILW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95977-30-3 | |

| Record name | (2S)-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-](/img/structure/B3432067.png)

![[2-(Benzyloxy)pyridin-3-yl]methanamine](/img/structure/B3432082.png)

![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3432090.png)

![2-[(1-Phenylcyclopropyl)formamido]acetic acid](/img/structure/B3432094.png)

![1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate](/img/structure/B3432110.png)